ANHYDROPERFORINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

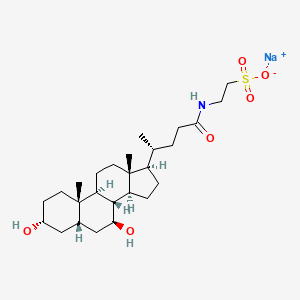

Anhydroperforine is a natural compound that belongs to the alkaloids category . It is derived from the seeds of Haplophyllum perforatum . The compound appears as light yellow crystals .

Molecular Structure Analysis

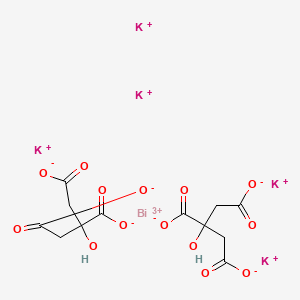

Anhydroperforine has a molecular formula of C18H23NO4 and a molecular weight of 317.39 . A complete x-ray structural investigation has been made of the alkaloid anhydroperforine . The crystals are rhombic with dimensions a=17.425 (5) Å, b=8.166 Å, c=11.284 (5) Å, z=4, space group P2 1 2 1 2 1 .Physical And Chemical Properties Analysis

Anhydroperforine is a light yellow crystalline substance . It is soluble in ether, benzol, and chloroform . The compound has a melting point of 143-144°C (ethanol) .Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

Anhydroperforine has been studied for its crystal and molecular structure. The x-ray structural investigation of anhydroperforine revealed details about its molecular conformation and confirmed its chemical structure. This research is significant for understanding the physical and chemical properties of anhydroperforine, which is essential for its potential applications in various fields (Karimov, Bessonova, Yagudaev, & Yunusov, 1979).

Potential Biomedical Applications

While direct studies on anhydroperforine in biomedical applications are limited, research on superhydrophobic materials, similar to anhydroperforine, has shown potential in biomedical fields. These materials can control protein adsorption, cellular interaction, and bacterial growth, and are being considered for drug delivery devices and diagnostic tools (Falde, Yohe, Colson, & Grinstaff, 2016).

Interaction with Dopamine Receptors

Research has explored the interaction of related compounds with dopamine receptors, which is pertinent to understanding the potential pharmacological applications of anhydroperforine. For instance, tetrahydropalmatine, a compound similar to anhydroperforine, has been investigated for its antinociceptive properties and interaction with dopamine receptors (Chu, Jin, Friedman, & Zhen, 2008).

NMR Investigation

The NMR investigation of anhydroperforine and similar alkaloids provides valuable insights into their chemical characteristics. This type of research aids in the determination of the structure and functional groups of anhydroperforine, which is crucial for its application in scientific research (Yagudaev & Bessonova, 2004).

Gene Expression Studies

Studies have been conducted on compounds akin to anhydroperforine, like tetrahydropalmatine, to understand their effects on gene expression in stress models. These studies offer a pathway to comprehend how anhydroperforine might influence biological processes at the molecular level (Ceremuga et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anhydroperforine involves a series of reactions to form the final product. The starting material is a natural product, Perforine, which undergoes several chemical transformations to form Anhydroperforine.", "Starting Materials": [ "Perforine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Sodium bicarbonate", "Methylene chloride", "Magnesium sulfate", "Water" ], "Reaction": [ "Perforine is treated with hydrochloric acid to form Perforine hydrochloride salt.", "The salt is then reacted with sodium hydroxide to form Perforine free base.", "Perforine free base is then reacted with acetic anhydride and sodium bicarbonate to form the acetylated intermediate.", "The acetylated intermediate is then treated with sodium hydroxide to form the deacetylated intermediate.", "The deacetylated intermediate is then treated with methylene chloride to form the crude Anhydroperforine.", "The crude product is then purified by recrystallization using ethanol and water as solvents.", "The purified product is dried using magnesium sulfate to obtain Anhydroperforine in its final form." ] } | |

CAS-Nummer |

22952-50-7 |

Produktname |

ANHYDROPERFORINE |

Molekularformel |

C18H23NO4 |

Molekulargewicht |

317.1627 g/mol |

Synonyme |

6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)